N-butyl-2-chloroisonicotinamide

Description

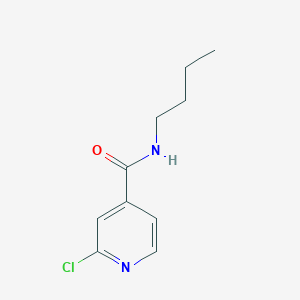

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-3-5-13-10(14)8-4-6-12-9(11)7-8/h4,6-7H,2-3,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEKXEPYAHXBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of N Butyl 2 Chloroisonicotinamide

Synthetic Approaches to N-butyl-2-chloroisonicotinamide

The synthesis of this compound can be approached through various strategies, primarily involving the formation of the 2-chloroisonicotinamide (B10422) core followed by the introduction of the butyl group, or the coupling of a pre-functionalized butylamine (B146782) with a suitable isonicotinic acid derivative.

Precursor Synthesis Strategies for 2-Chloroisonicotinamide Moiety

The key precursor for the synthesis of the target molecule is 2-chloroisonicotinic acid or its activated derivatives. Several methods have been reported for the synthesis of 2-chloronicotinic acids. One common approach involves the oxidation of nicotinic acid to nicotinic acid-N-oxide, followed by chlorination. The chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), which also converts the carboxylic acid to the acid chloride in the same step. To obtain a pure product, the resulting 2-chloronicotinic acid chloride can be distilled from the reaction mixture and subsequently hydrolyzed to the carboxylic acid.

Another reported method for producing 2-chloronicotinic acid involves reacting nicotinic acid N-oxide with a combination of phosphorus oxychloride and thionyl chloride. This process is highlighted as a viable industrial method for producing high-purity 2-chloronicotinic acid with good yields.

A more contemporary and environmentally conscious approach describes the synthesis of 2-chloronicotinic acid starting from acetaldehyde, sodium methoxide (B1231860), and methyl formate. This multi-step process involves the formation of a cyclization precursor, followed by cyclization, chlorination, and hydrolysis, and is noted for its mild reaction conditions and reduced wastewater generation.

Once 2-chloroisonicotinic acid is obtained, it must be converted to a more reactive form to facilitate amide bond formation. A standard method is the conversion to 2-chloroisonicotinoyl chloride, typically by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards nucleophiles like butylamine.

N-Alkylation Strategies for Butyl Group Introduction

The introduction of the butyl group is achieved through N-alkylation. In the context of synthesizing this compound, this is most directly accomplished by the reaction of 2-chloroisonicotinamide with a butylating agent. However, the direct N-alkylation of a primary amide can sometimes be challenging.

A more common and efficient strategy is the acylation of butylamine with an activated derivative of 2-chloroisonicotinic acid. The reaction between 2-chloroisonicotinoyl chloride and butylamine is a straightforward and widely used method for forming the amide bond, leading directly to this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternative N-alkylation strategies reported for other amine systems include reductive amination or the use of alkyl halides. While direct alkylation of 2-chloroisonicotinamide with butyl bromide is a possibility, it may require specific catalysts or conditions to be effective and avoid side reactions.

One-Pot and Multistep Synthetic Routes to this compound

A multistep synthesis of this compound would typically involve the discrete synthesis and isolation of 2-chloroisonicotinic acid, its subsequent conversion to the acyl chloride, and finally, the reaction with butylamine. This approach allows for the purification of intermediates at each stage, potentially leading to a higher purity final product.

A one-pot synthesis could be envisioned where 2-chloroisonicotinic acid is treated with a chlorinating agent in situ to form the acyl chloride, followed by the direct addition of butylamine to the reaction mixture without isolating the intermediate. Such a procedure could improve efficiency by reducing the number of workup and purification steps. While specific one-pot syntheses for this compound are not prominently documented, similar one-pot methodologies for the synthesis of other N-substituted amides are well-established in the literature. For instance, one-pot syntheses of N-acyl-substituted sulfamides from chlorosulfonyl isocyanate have been reported, showcasing the feasibility of sequential reactions in a single vessel. cymitquimica.com

| Synthetic Route | Key Steps | Advantages | Potential Challenges |

| Multistep Synthesis | 1. Synthesis of 2-chloroisonicotinic acid.2. Conversion to 2-chloroisonicotinoyl chloride.3. Reaction with butylamine. | High purity of final product. | Time-consuming, potentially lower overall yield due to multiple steps. |

| One-Pot Synthesis | 1. In situ formation of 2-chloroisonicotinoyl chloride from 2-chloroisonicotinic acid.2. Direct addition of butylamine. | Increased efficiency, reduced waste. | Potential for side reactions and purification difficulties. |

Functionalization and Derivatization of the this compound Core

The this compound molecule possesses several sites that can be targeted for further functionalization, offering the potential to create a library of related compounds with diverse properties.

Modifications at the Pyridine (B92270) Ring System

The pyridine ring of this compound is a key site for derivatization. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols, by reacting this compound with the corresponding nucleophiles.

Furthermore, modern C-H functionalization techniques could be applied to introduce substituents at other positions on the pyridine ring. nih.govrsc.org For instance, para-selective C-H functionalization of pyridines has been demonstrated under acidic conditions, which could potentially be adapted for the 4-position of the this compound ring. nih.gov Skeletal editing, a transformative approach, could even allow for the conversion of the pyridine ring into other aromatic systems. nih.gov

| Modification Site | Reaction Type | Potential Reagents | Expected Product |

| 2-position (Cl) | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) | N-butyl-2-(substituted)isonicotinamides |

| Other ring positions | C-H Functionalization | Various catalysts and coupling partners | N-butyl-2-chloro-(substituted)isonicotinamides |

Transformations of the Amide Linkage

The amide bond in this compound is generally stable but can be transformed under specific conditions. Hydrolysis of the amide bond, typically under acidic or basic conditions, would yield 2-chloroisonicotinic acid and butylamine.

Reduction of the amide group, for instance with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would convert the carbonyl group to a methylene (B1212753) group, resulting in the corresponding secondary amine, (2-chloropyridin-4-yl)-N-butylmethanamine.

Moreover, the amide bond can be considered a bioisostere for other functional groups. While not a direct transformation, the synthesis of analogs where the amide is replaced by other linkages such as esters, ketones, or sulfonamides could be pursued to explore structure-activity relationships in a medicinal chemistry context.

Diversification of the N-butyl Chain for Analog Synthesis

The synthesis of this compound analogs through the diversification of the N-butyl chain represents a key strategy in structure-activity relationship (SAR) studies. This approach allows for the exploration of how modifications to the size, shape, and functionality of the N-alkyl substituent impact the compound's biological and chemical properties. The primary method for achieving this diversification involves the reaction of 2-chloroisonicotinic acid or its activated derivatives with a variety of primary and secondary amines.

A general and efficient route to synthesize a library of N-substituted-2-chloroisonicotinamide analogs is through the amidation of 2-chloroisonicotinoyl chloride with a diverse set of amines. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the hydrochloric acid byproduct. This method allows for the introduction of a wide array of N-alkyl and N-aryl groups, thereby systematically modifying the N-butyl chain.

For instance, a series of N-alkyl-2-chloroisonicotinamide derivatives can be prepared by reacting 2-chloroisonicotinoyl chloride with different primary amines, such as methylamine, ethylamine, propylamine, and various isomers of butylamine (sec-butylamine, isobutylamine, and tert-butylamine). Furthermore, the introduction of functional groups onto the alkyl chain can be achieved by using amines bearing hydroxyl, ether, or additional amino moieties.

Below is a representative table of N-substituted-2-chloroisonicotinamide analogs that can be synthesized, highlighting the diversity of the N-substituent.

| Compound ID | N-Substituent | Amine Starting Material |

| 1 | n-Butyl | n-Butylamine |

| 2 | Methyl | Methylamine |

| 3 | Ethyl | Ethylamine |

| 4 | Isopropyl | Isopropylamine |

| 5 | sec-Butyl | sec-Butylamine |

| 6 | Isobutyl | Isobutylamine |

| 7 | tert-Butyl | tert-Butylamine |

| 8 | Cyclohexyl | Cyclohexylamine |

| 9 | Benzyl (B1604629) | Benzylamine |

| 10 | Phenyl | Aniline (B41778) |

| 11 | 4-Chlorophenyl | 4-Chloroaniline |

| 12 | 2-Hydroxyethyl | Ethanolamine |

| 13 | 3-Methoxypropyl | 3-Methoxypropylamine |

| 14 | 2-(Dimethylamino)ethyl | N,N-Dimethylethylenediamine |

| 15 | Pyridin-2-yl | 2-Aminopyridine |

This table is for illustrative purposes and represents a potential library of compounds that can be synthesized using established amide coupling methodologies.

The characterization of these newly synthesized analogs is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their chemical structures. The yields of these reactions can vary depending on the steric hindrance and nucleophilicity of the amine used. Generally, less hindered primary amines provide higher yields compared to bulky secondary amines or electron-deficient anilines. The purification of the final products is commonly achieved through column chromatography or recrystallization.

The systematic variation of the N-butyl chain in this compound provides a powerful tool for medicinal chemists to fine-tune the properties of the lead compound and to develop a comprehensive understanding of its structure-activity relationships.

Chemical Reactivity and Mechanistic Studies of N Butyl 2 Chloroisonicotinamide and Its Analogs

Oxidative Reactivity Investigations

N-Chloroisonicotinamide as an Oxidant in Organic Synthesis

N-chloroisonicotinamide (NCIN) has emerged as a noteworthy oxidizing agent in the field of organic synthesis. asianpubs.orgijaem.net As a member of the N-halo compound family, NCIN is recognized for being a mild, stable, efficient, and cost-effective oxidant for a variety of organic substrates. asianpubs.orgijaem.net The presence of a nitrogen-halogen bond is confirmed by its physical constants, formal redox potential, elemental analysis, and spectral data (IR and 1H NMR). asianpubs.org This bond makes it an effective source of positive halogen, a key feature for its oxidizing capabilities. asianpubs.orgresearchgate.net

The formal redox potential of the NCIN/Isonicotinamide (B137802) (INA) couple has been determined to be +1.05 V at 25°C, indicating it is a reasonably strong oxidizing agent. asianpubs.org Its potential is comparable to other well-known N-halo compounds like chloramine-T (+1.14 V) and N-chloronicotinamide (+1.02 V). asianpubs.org

The utility of NCIN as an oxidant has been demonstrated in the conversion of alcohols to their corresponding aldehydes and ketones, a fundamental transformation in organic chemistry. ijaem.net For instance, the oxidation of propan-2-ol using NCIN leads to the formation of acetone. ijaem.net The mild and selective nature of NCIN has also been observed in studies involving the oxidation of benzyl (B1604629) ethers and benzaldehyde (B42025) di-N-butyl acetal (B89532). ijaem.net

Kinetics and Thermodynamics of Oxidation Reactions Involving Related Halogenated Isonicotinamides

The study of the kinetics and thermodynamics of oxidation reactions involving halogenated isonicotinamides provides crucial insights into their reaction mechanisms. Kinetic studies on the oxidation of various organic compounds by N-chloroisonicotinamide (NCIN) have been conducted to elucidate the reaction pathways.

In the oxidation of propan-2-ol by NCIN in an aqueous acetic acid medium, the reaction exhibits first-order kinetics with respect to NCIN. ijaem.net The reaction also follows Michaelis-Menten kinetics, which suggests the formation of an intermediate complex between the oxidant and the substrate. ijaem.net A stoichiometric study revealed a 1:1 mole ratio for this particular reaction. ijaem.net

The effect of temperature on the reaction rate allows for the calculation of various thermodynamic parameters. These parameters help in understanding the energy changes and the spontaneity of the reaction. For the oxidation of p-methylbenzaldehyde di-n-butyl acetal by NCIN, the Arrhenius and thermodynamic activation parameters have been calculated from the temperature dependence of the reaction rate. omicsonline.org Similarly, thermodynamic parameters have been computed for the oxidation of propan-2-ol. ijaem.net The negative values of entropy of activation in some reactions suggest the formation of a rigid activated complex. ijirct.org

The rate of oxidation can be influenced by the structure of the substrate. For instance, in the oxidation of unsaturated acids by NCIN, cinnamic acid, which has a bulky electron-withdrawing phenyl group, reacts slower than crotonic acid, which has an electron-donating methyl group. ijirct.org

Table 1: Kinetic Data for the Oxidation of Propan-2-ol by N-Chloroisonicotinamide

| Parameter | Observation |

| Order with respect to [NCIN] | First Order ijaem.net |

| Kinetics with respect to [Propan-2-ol] | Michaelis-Menten ijaem.net |

| Stoichiometry (NCIN:Propan-2-ol) | 1:1 ijaem.net |

Table 2: Influence of Substituents on Oxidation Rate of Unsaturated Acids by NCIN

| Unsaturated Acid | Substituent Group | Effect on Rate |

| Crotonic Acid | CH₃ (electron-donating) | Faster Rate ijirct.org |

| Cinnamic Acid | C₆H₅ (electron-withdrawing) | Slower Rate ijirct.org |

Proposed Reaction Mechanisms for Oxidative Pathways

The mechanisms by which N-chloroisonicotinamide and its analogs oxidize organic substrates are multifaceted and have been the subject of detailed investigation. These studies point to the involvement of halonium ions, the formation of intermediate complexes, and the significant influence of the reaction medium.

A central feature of the oxidizing power of N-halo compounds like N-chloroisonicotinamide (NCIN) is their ability to act as a source of a positive halogen, or a halonium ion (X⁺). asianpubs.orgresearchgate.net Halonium ions are highly reactive electrophiles. wikipedia.org The general structure of a halonium ion is R−⁺X−R′, where X is a halogen. wikipedia.org In the context of NCIN, the reactive species is often postulated to be Cl⁺. omicsonline.org

The formation of a halonium ion intermediate is a key step in the proposed mechanisms for the oxidation of various substrates. For example, in the oxidation of alkenes, the reaction proceeds through a cyclic halonium ion which is then attacked by a nucleophile. masterorganicchemistry.com In the oxidation of alcohols, it is suggested that an active species of NCIN, such as HOCl, attacks the substrate. ijaem.net The protonated form of NCIN is also believed to participate in certain reactions. ijirct.org

The formation of a transient intermediate complex is a critical step in many catalytic reactions, as it facilitates the reaction by lowering the activation energy. catalysis.blog In the oxidation reactions involving N-chloroisonicotinamide (NCIN), evidence points to the formation of an intermediate complex between the oxidant and the substrate. ijaem.net

Kinetic studies often provide support for this phenomenon. For instance, the observation of Michaelis-Menten kinetics in the oxidation of propan-2-ol by NCIN is indicative of the formation of a pre-equilibrium complex. ijaem.net This complex then decomposes in a subsequent rate-determining step to yield the final products. ijaem.net Similarly, in the oxidation of unsaturated acids, the reaction is thought to be initiated by the formation of a complex at the transition state. ijirct.org The inhibition of the reaction rate by the addition of the reduction product, isonicotinamide, further supports the idea of a pre-equilibrium step involving the oxidant. ijaem.netijirct.org

The rate of chemical reactions can be significantly influenced by the properties of the solvent and the ionic strength of the medium. libretexts.orglibretexts.org In the study of oxidation reactions involving N-chloroisonicotinamide (NCIN), these factors have been shown to play a crucial role.

The dielectric constant of the solvent can affect reaction rates. In the oxidation of p-methylbenzaldehyde di-n-butyl acetal by NCIN, the rate of reaction increases as the dielectric constant of the medium decreases. omicsonline.org A similar trend is observed in the oxidation of propan-2-ol, where an increase in the concentration of acetic acid (which has a lower dielectric constant than water) leads to a decrease in the reaction rate. ijaem.net This behavior is often attributed to the nature of the interacting species in the rate-determining step.

The influence of ionic strength on the reaction rate can provide insights into whether charged species are involved in the slow step of the mechanism. In the oxidation of propan-2-ol by NCIN, the reaction rate was not significantly affected by the addition of a neutral salt, suggesting that the ionic character of the slow step is minimal. ijaem.net However, in other systems, such as the oxidation of p-methylbenzaldehyde di-n-butyl acetal, the variation of ionic strength did have a significant effect on the reaction rate. omicsonline.org The effect of ionic strength is complex and depends on whether the reacting species have similar or opposite charges. dalalinstitute.com

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring of 2-Chloroisonicotinamide (B10422) Derivatives

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. In 2-chloroisonicotinamide derivatives, the chlorine atom at the 2-position is activated towards displacement by nucleophiles. This reactivity is a cornerstone for the synthesis of a variety of substituted isonicotinamide analogs. The reaction proceeds through a bimolecular addition-elimination mechanism. youtube.com The nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as the Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyridine ring.

A range of nucleophiles, including alkoxides, amines, and thiols, can displace the chloro substituent. The efficiency of these reactions often depends on the nature of the nucleophile, the solvent, and the reaction temperature. masterorganicchemistry.com For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) would yield the corresponding 2-methoxy derivative, while reaction with an amine like butylamine (B146782) would furnish the 2-amino substituted product. researchgate.net

| Starting Material | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| N-butyl-2-chloroisonicotinamide | Sodium Methoxide (NaOCH₃) | N-butyl-2-methoxyisonicotinamide | Methanol, reflux |

| This compound | Ammonia (NH₃) | 2-Amino-N-butylisonicotinamide | Aqueous ammonia, heat, pressure |

| This compound | Butylamine (CH₃(CH₂)₃NH₂) | N-butyl-2-(butylamino)isonicotinamide | Heat, optional base |

| This compound | Sodium Thiophenoxide (NaSPh) | N-butyl-2-(phenylthio)isonicotinamide | DMF, room temperature |

Electrophilic Aromatic Substitution Patterns on the Isonicotinamide Moiety

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. youtube.com The substituents already present on the this compound ring further influence the position of any subsequent electrophilic attack.

The directing effects of the substituents are as follows:

Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the meta-position (C-3 and C-5).

N-butylcarboxamide group (-CONHBu) : This is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta-position relative to itself (C-3 and C-5). unizin.org

Chlorine atom (-Cl) : This is a deactivating group due to its strong inductive effect, but it is an ortho-, para-director because its lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the arenium ion). wikipedia.org

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Ring Nitrogen | 1 | -I, -M (Strongly Deactivating) | meta (to C-3, C-5) |

| Chlorine | 2 | -I, +M (Deactivating) | ortho, para (to C-3, C-5) |

| N-butylcarboxamide | 4 | -I, -M (Deactivating) | meta (to C-3, C-5) |

Metal-Catalyzed Coupling Reactions Involving Halogenated Isonicotinamide Derivatives

The chlorine atom in this compound serves as a versatile handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov This allows for the introduction of a wide range of aryl or vinyl groups at the 2-position of the isonicotinamide ring.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine. wikipedia.org It is a powerful alternative to traditional nucleophilic substitution for synthesizing N-aryl or N-alkyl derivatives at the 2-position.

Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C(sp²)-C(sp) bond. wikipedia.orgnih.gov This is a key method for synthesizing 2-alkynylisonicotinamide derivatives.

Heck Reaction : The Heck reaction couples the aryl chloride with an alkene under palladium catalysis to form a new carbon-carbon bond, resulting in a 2-vinylisonicotinamide derivative. wikipedia.orgmdpi.com

The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and often needs to be optimized for specific substrates.

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-Arylisonicotinamide | Pd(PPh₃)₄, Na₂CO₃ |

| Buchwald-Hartwig | Amine (R₂NH) | 2-Aminoisonicotinamide | Pd₂(dba)₃, BINAP, NaOᵗBu |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 2-Alkynylisonicotinamide | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck | Alkene (CH₂=CHR) | 2-Vinylisonicotinamide | Pd(OAc)₂, P(o-tol)₃, Et₃N |

Computational and Theoretical Investigations of N Butyl 2 Chloroisonicotinamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-butyl-2-chloroisonicotinamide. These methods, based on the principles of quantum mechanics, allow for the precise calculation of molecular geometries, electronic structures, and spectroscopic characteristics. nih.gov

Density Functional Theory (DFT) Analysis for Structural Optimization and Electronic Properties

Once the structure is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, in similar heterocyclic compounds, the regions of high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack. nih.govasianpubs.org

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and identify regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Table 1: Representative DFT-Calculated Properties for a Nicotinamide (B372718) Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative of a nicotinamide derivative and serves as an illustrative example of the types of properties calculated via DFT. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations are also employed to predict the spectroscopic signatures of this compound. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. researchgate.net These predicted shifts can be compared with experimental data to confirm the molecular structure. Machine learning approaches, trained on quantum chemical data, are also emerging as efficient methods for predicting NMR parameters with high accuracy. nih.gov

Similarly, theoretical Infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations help in the assignment of experimental IR absorption bands to specific vibrational modes, such as the stretching and bending of bonds. For example, the characteristic C=O stretching frequency in the amide group and the C-Cl stretching frequency can be predicted. nih.gov

Table 2: Predicted Spectroscopic Data for a Related 2-Chloro-Isonicotinamide Structure

| Spectroscopy | Predicted Peak/Shift | Assignment |

| ¹H NMR | δ 7.5-8.5 ppm | Aromatic protons |

| ¹³C NMR | δ 160-170 ppm | Carbonyl carbon (C=O) |

| IR | ~1680 cm⁻¹ | C=O stretching |

| IR | ~750 cm⁻¹ | C-Cl stretching |

Note: This table provides predicted spectroscopic data for a related 2-chloro-isonicotinamide structure as a reference. Specific values for the N-butyl derivative may vary.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound, including its flexibility and interactions with other molecules.

Conformational Analysis and Energy Minima Determination

The n-butyl group attached to the amide nitrogen introduces conformational flexibility to the molecule. Conformational analysis is the study of the different spatial arrangements (conformers) that arise from rotation around single bonds and their relative energies. lumenlearning.comwwnorton.com By systematically rotating the bonds in the n-butyl chain and the bond connecting it to the amide, a potential energy surface can be generated.

The goal of this analysis is to identify the low-energy conformers, which are the most likely to be populated at room temperature. The most stable conformation, or the global energy minimum, represents the most probable structure of the molecule. upenn.eduyoutube.com This is crucial as the biological activity of a molecule can be highly dependent on its conformation. For the n-butyl group, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. wwnorton.com

Exploration of Intermolecular Interactions and Binding Affinities (e.g., molecular docking for biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, docking studies can be performed to investigate its potential binding to a biological target, such as an enzyme or a receptor. mdpi.comasianpubs.org

These studies provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), can be calculated to estimate the strength of the interaction. A lower binding energy generally indicates a more stable complex. nih.gov For example, docking studies on similar nicotinamide derivatives have been used to predict their inhibitory activity against various enzymes. mdpi.com

Table 3: Illustrative Molecular Docking Results for a Nicotinamide-Based Inhibitor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | -8.5 | Cys919, Asp1046 |

| BCL-2 | -7.2 | Arg146, Tyr108 |

Note: This data is for a representative nicotinamide-based inhibitor and is intended to illustrate the outputs of a molecular docking study. The actual binding affinities and interacting residues for this compound would depend on the specific biological target.

Reaction Pathway Analysis and Transition State Modeling

Computational methods can also be used to elucidate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the reactants, products, and the high-energy transition state that connects them.

Understanding the transition state is crucial as its energy determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can model the geometry of the transition state and calculate its energy. For instance, the synthesis of this compound likely involves the reaction of 2-chloroisonicotinoyl chloride with n-butylamine. The mechanism of this nucleophilic acyl substitution could be investigated computationally to understand the formation of the amide bond. Similarly, the synthesis of the n-butyl group precursor, n-butyl bromide, often proceeds through an SN2 reaction, the mechanism of which can also be modeled.

By analyzing the reaction pathway, chemists can gain a deeper understanding of the reaction mechanism and potentially optimize reaction conditions for improved yield and selectivity.

Exploration of Biological Activities and Molecular Mechanisms of N Butyl 2 Chloroisonicotinamide and Its Derivatives

Agrochemical Research Applications

Nicotinamide (B372718) derivatives, a class of compounds that includes N-butyl-2-chloroisonicotinamide, have garnered significant attention in agricultural research for their potential as active ingredients in pesticides. nih.gov This broad interest stems from their demonstrated efficacy in various domains including fungicidal, herbicidal, and insecticidal applications. nih.gov

Herbicidal Activity and Structure-Activity Relationship (SAR) Studies of Related Nicotinamide Derivatives

Research into nicotinic acid derivatives has led to the discovery of potent herbicides. sci-hub.boxnih.gov A series of N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to the subject compound, were synthesized and evaluated for their herbicidal properties. nih.govresearchgate.net

Several of these compounds displayed significant herbicidal activity against bentgrass (Agrostis stolonifera) at a concentration of 100 μM. nih.govresearchgate.net Notably, the compound 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (Compound 5f) showed excellent herbicidal effects against duckweed (Lemna paucicostata), with an IC₅₀ value of 7.8 μM. nih.govresearchgate.net This activity is significant when compared to the commercial herbicides clomazone (B1669216) (IC₅₀ = 125 μM) and propanil (B472794) (IC₅₀ = 2 μM). nih.govresearchgate.net

Structure-activity relationship (SAR) studies in this area provide insights that could guide the development of new herbicides targeting monocotyledonous weeds. nih.govresearchgate.net For instance, another class of nicotinamide derivatives, picolinic acids, has been developed into commercial herbicides like picloram (B1677784). Modifications to the picolinic acid structure, such as replacing a chlorine atom with a phenyl group, led to the development of newer herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. mdpi.com Further research into 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids found that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a rate of 300 g/ha, while showing safety for crops like corn, wheat, and sorghum. mdpi.com

Table 1: Herbicidal Activity of Selected Nicotinamide Derivatives

| Compound | Target Weed | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | IC₅₀ | 7.8 μM | nih.govresearchgate.net |

| Clomazone (Commercial Herbicide) | Lemna paucicostata (duckweed) | IC₅₀ | 125 μM | nih.govresearchgate.net |

| Propanil (Commercial Herbicide) | Lemna paucicostata (duckweed) | IC₅₀ | 2 μM | nih.govresearchgate.net |

| Compound V-8 | Broadleaf Weeds | Post-emergence | Better than picloram at 300 g/ha | mdpi.com |

| O-demethyl butylated visnagin (B192663) analogue | Lemna pausicostata | IC₅₀ | 47.2 μM | nih.gov |

Fungicidal Efficacy and SAR in Nicotinamide Derivatives

Nicotinamide derivatives are a cornerstone in the development of modern fungicides, with many commercial products based on this chemical scaffold. nih.gov The fungicide Boscalid (B143098) , developed by BASF, is a prominent example. nih.gov Research has continued to build upon this foundation, leading to the synthesis of novel derivatives with enhanced or broader activity. researchgate.net

Studies on boscalid-based nicotinamides revealed that many synthesized compounds exhibit antifungal properties, and some also possess insecticidal activity. researchgate.net One such derivative, compound 12 , demonstrated exceptionally strong activity against the plant pathogens Rhizoctonia solani (EC₅₀ = 0.010 mg L⁻¹) and Sphaceloma ampelimum (EC₅₀ = 0.040 mg L⁻¹), surpassing the efficacy of boscalid itself. researchgate.net Another study focusing on N-(thiophen-2-yl) nicotinamide derivatives identified compound 4f as a promising candidate against cucumber downy mildew, with an EC₅₀ of 1.96 mg/L, which was superior to commercial fungicides diflumetorim (B165605) (EC₅₀ = 21.44 mg/L) and flumorph (B1672888) (EC₅₀ = 7.55 mg/L). mdpi.com

Further research into nicotinamide derivatives has identified compounds effective against a range of fungal pathogens. For instance, (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (compound 3i) showed good fungicidal activity (92.3% inhibition at 50 μg/mL) against Botryosphaeria berengriana. nih.gov In a different study, thirty-eight nicotinamide derivatives were tested against Rhizoctonia solani and Sclerotinia sclerotiorum, with compound 3a-17 showing the most potent activity, comparable to boscalid and carbendazim. acs.org The SAR analysis from this study highlighted that substitution at the meta-position of the aniline (B41778) ring was critical for antifungal activity. acs.org Research has also explored the antifungal potential of nicotinamide compounds against Botrytis cinerea, the fungus responsible for gray mold disease, on crops like tomatoes. researchgate.netresearchgate.netresearchgate.net

Table 2: Fungicidal Activity of Selected Nicotinamide Derivatives

| Compound | Target Fungus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 12 (Boscalid-based) | Rhizoctonia solani | EC₅₀ | 0.010 mg L⁻¹ | researchgate.net |

| Compound 12 (Boscalid-based) | Sphaceloma ampelimum | EC₅₀ | 0.040 mg L⁻¹ | researchgate.net |

| Compound 4f (N-(thiophen-2-yl) type) | Pseudoperonospora cubensis | EC₅₀ | 1.96 mg/L | mdpi.com |

| (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i) | Botryosphaeria berengriana | % Inhibition | 92.3% at 50 µg/mL | nih.gov |

| Compound 3a-17 | Rhizoctonia solani | IC₅₀ | 15.8 µM | acs.org |

| Compound 3a-17 | Sclerotinia sclerotiorum | IC₅₀ | 20.3 µM | acs.org |

| Compound 16g | Candida albicans SC5314 | MIC | 0.25 µg/mL | nih.gov |

A primary mechanism of action for many fungicidal nicotinamide derivatives is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. researchgate.netnih.govacs.org This enzyme is crucial for the tricarboxylic acid (TCA) cycle and cellular respiration. researchgate.net By targeting SDH, these compounds disrupt the fungus's energy production, leading to its death. Molecular docking simulations have supported this mechanism, showing how these inhibitor molecules fit into the active site of the SDH protein. nih.govacs.org For example, docking studies with compound 3a-17 suggested that its sulfur and chlorine atoms bind with specific amino acid residues (PHE291 and PRO150) of the SDH homology model. acs.org

However, SDH inhibition is not the only mechanism. Some novel nicotinamide derivatives exert their antifungal effects through different pathways. For instance, compound 16g , which is highly active against Candida albicans, was found to disrupt the fungal cell wall. nih.gov Other antifungal mechanisms observed for different chemical classes against pathogens like Botrytis cinerea include membrane disruption, where the compound causes lysis and leakage of intracellular contents. nih.gov The production of various metabolites, including volatile organic compounds and hydrolytic enzymes, are also recognized antifungal strategies employed by biocontrol agents. nih.govresearchgate.net

Insecticidal Activity Profiling of Related Compounds

In addition to their fungicidal and herbicidal properties, certain nicotinamide derivatives have demonstrated insecticidal activity. nih.govresearchgate.net In a study of boscalid-based derivatives, compounds 1 and 2 showed strong activities against the diamondback moth (Plutella xylostella), a major pest of Brassica crops, with 90% and 80% mortality, respectively, at a concentration of 1000 mg L⁻¹. researchgate.netepstem.net

The ryanodine (B192298) receptor (RyR), a crucial intracellular calcium channel that regulates muscle contraction in insects, is a key target for a class of insecticides known as diamides, which includes chlorantraniliprole (B1668704). epstem.netmdpi.com While not nicotinamides, the study of these compounds provides a framework for understanding potent insecticidal mechanisms. The overuse of such insecticides has led to resistance in pests like P. xylostella. epstem.netsciencepublishinggroup.com Research into novel chlorantraniliprole derivatives containing an indane group has identified compounds with activity comparable to or even slightly better than the parent compound against pests like the oriental armyworm (Mythimna separata). mdpi.com This highlights the ongoing effort to develop new insecticidal molecules, a field where nicotinamide derivatives represent a promising area of exploration. researchgate.net

Table 3: Insecticidal Activity of Selected Nicotinamide Derivatives

| Compound | Target Insect | Activity Metric (% mortality) | Concentration | Reference |

|---|---|---|---|---|

| Compound 1 (Boscalid-based) | Plutella xylostella | 90% | 1000 mg L⁻¹ | researchgate.net |

| Compound 2 (Boscalid-based) | Plutella xylostella | 80% | 1000 mg L⁻¹ | researchgate.net |

Plant Science Research Applications

Modulation of Plant Hormone Pathways (e.g., Auxin Antagonism)

Plant hormones, or phytohormones, are critical regulators of plant growth and development. The hormones auxin and cytokinin often act antagonistically to control fundamental processes such as the shoot-to-root growth ratio, which is vital for adapting to environmental stresses like drought and nutrient deficiency. mdpi.comnih.gov Auxin generally promotes root growth and inhibits shoot growth, while cytokinin does the opposite. mdpi.comnih.gov

Certain nicotinamide-related structures, specifically picolinic acid derivatives, function as synthetic auxin herbicides. mdpi.com These compounds mimic the natural auxin hormone, indole-3-acetic acid (IAA). However, unlike the regulated levels of natural auxin, the synthetic versions cause an overstimulation of auxin-responsive pathways, leading to uncontrolled growth and ultimately, the death of susceptible plants. mdpi.com This modulation of the auxin pathway is the basis of their herbicidal action.

Research has shown that these synthetic auxins bind to auxin receptors, such as the F-box protein AFB5. mdpi.com Molecular docking studies of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds revealed that they fit into the auxin-binding pocket of the AFB5 receptor, providing a molecular explanation for their herbicidal activity. mdpi.com The ability of these compounds to specifically perturb the nuclear auxin signaling pathway highlights a sophisticated application in plant science, where chemical tools can be used to dissect and manipulate fundamental biological processes like hormone signaling. nih.gov

Induction of Disease Resistance in Plants and Associated Signaling Pathways by N-cyanomethyl-2-chloroisonicotinamide

N-cyanomethyl-2-chloroisonicotinamide (NCI) is a chemical compound known to induce a broad range of disease resistance in plants such as tobacco and rice. nih.gov It functions as a plant activator, triggering the plant's innate immunity system, specifically the Systemic Acquired Resistance (SAR) pathway. nih.govmdpi.com Research using Arabidopsis thaliana as a model organism has been instrumental in elucidating the specific mode of action of NCI within the complex network of plant defense signaling. nih.gov

The activation of SAR and the expression of defense-related genes by NCI are critically dependent on the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein. nih.govmdpi.com NPR1 is a central positive regulator in the salicylic (B10762653) acid (SA)-mediated defense signaling pathway, essential for establishing systemic resistance. nih.govfrontiersin.org

Studies on Arabidopsis mutants have demonstrated this dependency. While NCI treatment effectively induces disease resistance and the expression of pathogenesis-related (PR) genes in wild-type plants, it fails to do so in npr1 mutant plants. nih.govmdpi.com The restoration of the wild-type phenotype, including PR gene expression and SAR inducibility, is achieved through the complementation of the npr1 mutation with a functional NPR1 gene. nih.gov This genetic evidence firmly places NPR1 as a necessary component downstream of NCI's action in the signaling cascade. nih.gov The recessive nature of mutations like npr1 (and its allele sai1) suggests that the wild-type gene acts as a positive regulator in the signal transduction pathway. apsnet.org

A key characteristic of NCI's mode of action is its ability to activate plant defenses without causing an accumulation of salicylic acid (SA). nih.gov SA is a crucial phenolic phytohormone that typically accumulates at infection sites and is required to initiate SAR. frontiersin.orgnih.gov However, NCI circumvents this initial step.

Research has shown that NCI can induce disease resistance and PR gene expression in transgenic Arabidopsis (NahG plants) that are engineered to be unable to accumulate SA. nih.govmdpi.com This indicates that NCI acts downstream of SA in the defense signaling pathway. mdpi.com Furthermore, NCI's activity is independent of the ethylene (B1197577) (ET) and jasmonic acid (JA) signaling pathways, as it remains effective in etr1-1, ein2-1, and jar1-1 mutants. nih.govmdpi.com Collectively, these findings establish that NCI activates SAR by stimulating a point in the signaling pathway located between SA and the essential NPR1 protein. nih.govmdpi.com

Antimicrobial Activity Investigations

Nicotinamide and its derivatives have been the subject of numerous studies for their potential as antimicrobial agents against a wide array of pathogenic bacteria and fungi.

Newly synthesized nicotinamide derivatives have demonstrated significant antibacterial activity. nih.gov The mechanisms behind this efficacy are thought to include increasing cell wall permeability and regulating redox reactions. nih.gov In one study, a series of seven new nicotinic acid hydrazides (NC 1–7) were tested against several bacterial strains. researchgate.net The results indicated that Pseudomonas aeruginosa was the most susceptible to these compounds. researchgate.netresearchgate.net

Specifically, compound NC 3 was most effective at inhibiting the growth of Gram-negative bacteria, while NC 5 was most effective against Gram-positive bacteria. nih.govresearchgate.net Molecular docking simulations suggest that the antibacterial activity of compounds like NC 3 may stem from a high affinity for proteins associated with antimicrobial resistance, such as bleomycin (B88199) resistance protein and HTH-type transcriptional regulator QacR. nih.gov Other research points to niacinamide causing microbial cell cycle arrest. nih.gov It appears to prevent the complete separation of cells after they have prepared for division, leading to expanded chromatin and interference with DNA replication. nih.govmdpi.com

| Compound | Target Bacteria | Efficacy (MIC50 in mM) | Reference |

|---|---|---|---|

| NC 3 | P. aeruginosa | 0.016 | nih.govresearchgate.net |

| NC 3 | K. pneumoniae | 0.016 | nih.govresearchgate.net |

| NC 5 | S. aureus | 0.03 | nih.govresearchgate.net |

| NC 5 | E. faecalis | 0.03 | nih.govresearchgate.net |

Nicotinamide derivatives have also been identified as potent antifungal agents, playing an important role in the development of new treatments against fungal infections. nih.gov A series of 37 nicotinamide derivatives were synthesized and screened for activity against Candida albicans, a common human fungal pathogen. nih.gov

Among them, compound 16g emerged as the most active, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against C. albicans SC5314. nih.gov This compound also showed potent activity against six fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 µg/mL. nih.govnih.gov The mechanism of action for compound 16g appears to be the disruption of the fungal cell wall. nih.gov Other studies on niacinamide suggest it can remodel the cell wall by increasing β-glucan exposure and chitin (B13524) content while decreasing mannan (B1593421) levels. mdpi.com Furthermore, the C. albicans mutant lacking the GIN4 gene, which is involved in cell division and wall integrity, was found to be highly sensitive to niacinamide, suggesting that affecting cell division regulatory processes is a key antifungal mechanism. mdpi.com

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| C. albicans SC5314 | 0.25 | nih.gov |

| Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 | nih.govnih.gov |

| Other Candida spp. (7 species) | Moderate Activity | nih.gov |

| Cryptococcus neoformans (3 strains) | Moderate Activity | nih.gov |

| Trichophyton spp. (3 strains) | Moderate Activity | nih.gov |

Bacterial and fungal biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously difficult to treat. preprints.org Nicotinamide and its derivatives have shown promise in combating these structures. researchgate.net Nicotinamide has been found to significantly inhibit the formation of biofilms by Propionibacterium acnes (now Cutibacterium acnes) and enhance the degradation of pre-formed biofilms in a dose-dependent manner. tmu.edu.tw

Similarly, nicotinic acid demonstrated significant inhibition of Streptococcus pneumoniae biofilm formation at various stages of development. preprints.org A key mechanism for this antibiofilm activity, particularly against C. acnes, involves the interaction with deoxyribonuclease (DNase) I. nih.gov Nicotinamide was shown to bind to and activate DNase I, an enzyme that can break down the extracellular DNA (eDNA) component of the biofilm matrix. nih.gov This enhances the enzyme's ability to disrupt the biofilm structure, an effect that was confirmed through both enzymatic assays and molecular docking studies. nih.gov

Receptor Modulation and Biological Pathway Probing

Farnesoid X Receptor (FXR) Modulation by Isonicotinamide (B137802) Derivatives

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a crucial regulator of bile acid, lipid, and glucose metabolism. patsnap.comnih.gov Its role in these homeostatic processes and in controlling inflammation makes it a significant therapeutic target for conditions like non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. patsnap.comresearchgate.netresearchgate.net FXR activation influences the transcription of numerous genes, and its modulation by small molecules is a key area of pharmaceutical research. patsnap.comuri.edunih.gov

Research has identified the isonicotinamide scaffold as a robust chemical core for the development of potent FXR modulators. researchgate.net Through extensive modifications of this central structure, researchers have developed a series of compounds that effectively modulate FXR. researchgate.net These non-steroidal agonists are of particular interest, with some derivatives showing promise as partial agonists, which may offer a better safety profile compared to full agonists. drugbank.com For instance, structure-guided modifications of isoxazole-type FXR agonists, which are a class of nonsteroidal agonists, have led to the discovery of potent and orally bioavailable FXR modulators. drugbank.com

The mechanism of action for these modulators involves binding to the FXR, which causes a conformational change in the receptor. patsnap.com This altered conformation then influences the receptor's interaction with co-regulatory proteins, leading to the transcription of target genes. researchgate.netresearchgate.net The binding of different ligands can result in varied FXR conformations, which in turn allows for the differential regulation of individual FXR target genes. nih.gov This selectivity is a critical aspect of developing targeted therapies. researchgate.net

Studies have shown that certain isonicotinamide derivatives can act as dual modulators, affecting both FXR and GPBAR1. researchgate.net This dual activity is significant as both receptors are highly expressed in entero-hepatic tissues and are validated targets for metabolic diseases. researchgate.net

Table 1: Activity of Selected Isonicotinamide Derivatives on FXR This table is for illustrative purposes and is based on findings that specific derivatives show varied efficacy.

| Compound Derivative | Target | Activity Profile | Reported Effect |

|---|---|---|---|

| Isonicotinamide Scaffold | FXR | Agonist | Identified as a core for dual FXR and GPBAR1 modulators. researchgate.net |

| Isoxazole-type Derivatives | FXR | Partial Agonist | Exhibited potent FXR agonism with lower maximum efficacy compared to full agonists. drugbank.com |

| Compound 11k | FXR | Partial Agonist | Showed lipid-reducing activity and in vivo FXR agonistic activity. drugbank.com |

G Protein Bile Acid Activated Receptor 1 (GPBAR1) Interactions

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1), also known as TGR5, is a membrane receptor activated by bile acids that plays a significant role in energy expenditure, glucose homeostasis, and inflammation. nih.govnovartis.comnih.gov It is expressed in various tissues, including those of the immune, adipose, and cardiovascular systems. researchgate.netbiorxiv.org

Isonicotinamides have been identified as non-steroidal GPBAR1 agonists through high-throughput screening. nih.govnovartis.com Optimization of this chemical series has yielded potent derivatives that are active on both human and murine GPBAR1. nih.govnovartis.com These agonists have been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-12, while not affecting the anti-inflammatory cytokine IL-10 in primary human monocytes. nih.govnovartis.com This anti-inflammatory effect has been demonstrated to be GPBAR1-dependent in in vivo studies using knockout mice. nih.govnovartis.com

Furthermore, GPBAR1 agonism by these derivatives can stabilize the phenotype of alternative, non-inflammatory M2-like macrophages during their differentiation from monocytes. nih.govnovartis.com This highlights the important regulatory role of GPBAR1 agonists in controlling inflammation. nih.govnovartis.com The development of dual GPBAR1 and Cysteinyl Leukotriene Receptor 1 (CysLT1R) modulators is also an area of active research, with the aim of creating synergistic effects to reduce liver inflammation and injury. frontiersin.orgnih.gov

The interaction of these derivatives with GPBAR1 triggers intracellular signaling pathways, such as the production of cyclic AMP (cAMP), which in turn mediates the physiological effects. nih.gov

Table 2: Effects of Isonicotinamide Derivatives on GPBAR1 and Inflammatory Cytokines This table is for illustrative purposes and based on reported research findings.

| Compound Class | Target | Effect on Cytokine Secretion | Cell Type |

|---|---|---|---|

| Isonicotinamide Derivatives | GPBAR1 | Inhibited TNF-α and IL-12 | Primary Human Monocytes nih.govnovartis.com |

| Isonicotinamide Derivatives | GPBAR1 | No effect on IL-10 | Primary Human Monocytes nih.govnovartis.com |

| Compound 15 (an optimized isonicotinamide) | GPBAR1 | Inhibited LPS-induced TNF-α and IL-12 release | In vivo (mice) nih.govnovartis.com |

Investigations into NAD+ Metabolism and Related Biological Processes as Research Tools

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, central to energy metabolism and redox reactions. nih.govnih.gov It also serves as a critical co-substrate for enzymes like sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in key cellular functions such as DNA repair, chromatin remodeling, and immune cell function. nih.govnih.gov The biosynthesis of NAD+ primarily relies on vitamin B3 forms, including nicotinamide (NAM). nih.gov

Derivatives of nicotinamide, the broader class to which this compound belongs, are pivotal in studying NAD+ metabolism. These compounds can serve as precursors in the NAD+ biosynthetic pathways, often referred to as salvage pathways, thereby influencing intracellular NAD+ levels. nih.govnih.gov By supplementing cells with these derivatives, researchers can investigate the downstream effects of altered NAD+ availability on various biological processes. nih.gov

The use of these compounds as research tools allows for the exploration of the roles of NAD+-dependent enzymes. For example, by modulating NAD+ levels, one can study the activity of sirtuins and PARPs, which are crucial in aging and disease. nih.gov Furthermore, understanding how different nicotinamide derivatives are metabolized and how they affect the NAD+ metabolome can provide insights into developing strategies to counteract the age-related decline in NAD+ levels. nih.govnih.gov The study of the catabolites of the NAD(H) metabolome, which can differ depending on the precursor used, is also an important area of research. mdpi.com

The ability to create bioorthogonal redox systems using synthetic cofactors based on the nicotinamide structure, such as nicotinamide flucytosine dinucleotide (NFCD), further demonstrates the utility of these derivatives as research tools. acs.org These systems allow for the study of specific NAD-dependent reactions in isolation from the myriad of other cellular redox processes. acs.org

Analytical Characterization and Methodological Advancements for N Butyl 2 Chloroisonicotinamide

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in N-butyl-2-chloroisonicotinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR: The ¹H-NMR spectrum of this compound would exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The butyl group protons would appear as a series of multiplets in the upfield region, typically between δ 0.9 and 3.4 ppm. The terminal methyl (CH₃) group would likely be a triplet, while the methylene (B1212753) (CH₂) groups adjacent to the nitrogen and each other would show more complex splitting patterns, such as triplets or sextets, due to spin-spin coupling. The aromatic protons on the pyridine (B92270) ring would be found in the downfield region, generally between δ 7.0 and 8.5 ppm, with their specific chemical shifts and splitting patterns (e.g., doublets or doublet of doublets) dictated by the positions of the chloro and amide substituents. The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. docbrown.infodocbrown.info

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The butyl group carbons would resonate in the upfield region (δ 13-40 ppm). The carbonyl carbon of the amide group would appear significantly downfield, typically in the range of δ 160-170 ppm. The carbons of the pyridine ring would be observed in the aromatic region (δ 120-160 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. msu.edu

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

| Butyl CH₃ | 0.9 - 1.0 (triplet) | ~14 |

| Butyl CH₂ (next to CH₃) | 1.3 - 1.5 (sextet) | ~20 |

| Butyl CH₂ (next to N) | 1.5 - 1.7 (quintet) | ~31 |

| N-CH₂ | 3.2 - 3.4 (triplet) | ~40 |

| Pyridine-H | 7.5 - 8.5 (multiplets) | 120 - 150 |

| Amide N-H | Variable (broad singlet) | N/A |

| Pyridine-C | N/A | 120 - 160 |

| Carbonyl C=O | N/A | 160 - 170 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. msu.edu

Key characteristic absorption bands expected in the IR spectrum include:

N-H Stretch: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. pressbooks.pub

C-H Stretch: Absorption bands in the range of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl group. pressbooks.pubvscht.cz Aromatic C-H stretching may appear around 3000-3100 cm⁻¹. vscht.cz

C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl group in the amide functionality. masterorganicchemistry.com

N-H Bend (Amide II): This band, resulting from the bending of the N-H bond, usually appears in the region of 1510-1570 cm⁻¹.

C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected to produce several bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, can be attributed to the stretching vibration of the C-Cl bond.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3500 | Medium-Strong |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Variable |

| Carbonyl C=O | Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the nominal molecular weight of the compound (212.68 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ would also be observed with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.infodocbrown.info

Electron ionization (EI) would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways could include:

α-cleavage: Loss of the butyl group, resulting in a fragment ion corresponding to the 2-chloroisonicotinoyl moiety.

McLafferty-type rearrangement: If sterically feasible, this could lead to the loss of butene. nih.gov

Cleavage of the amide bond: This would generate ions corresponding to the butylamine (B146782) and the 2-chloropyridine-4-carbonyl cations.

Loss of chlorine: Fragmentation involving the loss of a chlorine radical.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Notes |

| 212/214 | [C₁₀H₁₃ClN₂O]⁺ | Molecular ion peak and its isotope peak |

| 156/158 | [C₅H₃ClNCO]⁺ | Loss of the butyl group (C₄H₉) |

| 140/142 | [C₅H₃ClN]⁺ | Loss of the butyl isocyanate group (C₄H₉NCO) |

| 111/113 | [C₅H₄ClN]⁺ | Loss of the butyl amide group (C₄H₉NH₂) |

| 57 | [C₄H₉]⁺ | Butyl cation |

Chromatographic Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for its quantification. lmaleidykla.lt A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.govnih.gov

A typical HPLC method would involve:

Column: A C18 column is a common choice for separating moderately polar compounds. ijprt.orgresearchgate.net

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used to achieve good separation. nih.govijprt.org

Detection: A UV detector would be suitable for detection, as the pyridine ring is a chromophore that absorbs UV light, likely in the range of 254-280 nm. nih.gov

Quantification: By running a series of standards of known concentration, a calibration curve can be constructed to accurately quantify the concentration of this compound in a sample. The purity is determined by the relative area of the main peak compared to any impurity peaks.

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While this compound itself may have limited volatility due to the amide group, it could be analyzed by GC, potentially after derivatization to increase its volatility and thermal stability. nih.gov

A standard GC analysis would entail:

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase like 5% phenyl-polysiloxane) would be used for separation. frontiersin.org

Injector and Detector: A split/splitless injector would introduce the sample, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. mdpi.com GC-MS provides the dual benefit of separation and mass-based identification of the compound and any impurities. mdpi.com

Temperature Program: A temperature-programmed oven would be used to ramp the column temperature, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. frontiersin.org The retention time of the peak would be characteristic of this compound under the specific GC conditions. youtube.com

Advanced Analytical Techniques for Structural Confirmation (e.g., X-ray Crystallography of Related Compounds)

The definitive determination of the three-dimensional atomic arrangement of a crystalline solid is achieved through single-crystal X-ray diffraction (XRD). This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's chemical behavior. While a crystal structure for this compound is not publicly available, the crystallographic data of related isonicotinamide (B137802) derivatives offer significant insights into the expected structural features.

X-ray crystallography is a powerful tool for elucidating the three-dimensional structure of molecules. The process involves directing X-rays at a single crystal of a compound and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of individual atoms can be determined.

For instance, the crystal structure of a 2:2 chloroterpyridineplatinum(II)–adenosine-5′-monophosphate intercalation complex has been successfully determined using single-crystal X-ray diffraction, revealing the intricate geometry of the molecular assembly. In the context of drug discovery, X-ray crystallography is indispensable for understanding the interactions between small molecules and their biological targets.

In the case of isonicotinamide and its isomer nicotinamide (B372718), polymorphism is a well-documented phenomenon, where a compound can exist in multiple crystalline forms. These polymorphs can exhibit different physical properties, including solubility and melting point. X-ray diffraction is a primary method for identifying and characterizing these different polymorphic forms. For example, studies on nicotinamide have identified several polymorphs, with their distinct crystal structures elucidated through XRD.

Furthermore, the analysis of related compounds such as N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide highlights the use of single-crystal X-ray diffraction to confirm its structural identity. For such analyses, specialized software like SHELX is often employed for structure refinement. The structural data obtained from these related compounds provide a valuable reference for predicting the likely crystal packing and hydrogen bonding motifs in this compound. The presence of the chloro-substituent on the pyridine ring and the N-butyl group will influence these interactions.

Table 1: Crystallographic Data for a Related Isonicotinamide Derivative

| Parameter | Value |

| Compound Name | 2-Chloroisonicotinamide (B10422) |

| CAS Number | 100859-84-5 |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| Melting Point | 196 - 200 °C |

| Appearance | White to orange to green powder to crystal |

This data is for a related compound and serves as a reference.

Solubility Studies and Related Thermodynamic Analyses for Isonicotinamide Derivatives

Solubility is a critical physicochemical property that influences a compound's behavior in various chemical and biological systems. The solubility of isonicotinamide and its derivatives has been the subject of several thermodynamic studies, providing valuable data on their behavior in different solvents and at various temperatures.

The solubility of isonicotinamide has been determined in a range of pure solvents, including water, ethanol, 2-propanol, n-butanol, 2-butanol, ethyl acetate (B1210297), and butyl acetate at temperatures from 298.15 to 323.15 K using a static analytic method. Such studies are essential for designing crystallization processes and formulating solutions. The experimental solubility data are often correlated with thermodynamic models like the modified Apelblat equation and the van't Hoff equation to predict solubility at different temperatures.

For example, isonicotinamide is reported to be soluble in water (191 g/L), ethanol, DMSO, and methanol (B129727). The thermodynamic properties of the dissolution process, such as enthalpy, entropy, and Gibbs free energy, can be calculated from the temperature dependence of solubility. These parameters provide insights into the intermolecular forces between the solute and the solvent.

Studies on nicotinamide, an isomer of isonicotinamide, have also explored its solubility in various neat and binary solvent systems. These investigations have utilized techniques like differential scanning calorimetry (DSC) to determine the fusion thermodynamics, including the enthalpy of melting. The data from these studies can be used to understand the impact of the amide group's position on the pyridine ring on solubility and thermodynamic behavior.

The presence of the 2-chloro and N-butyl substituents in this compound is expected to significantly influence its solubility profile compared to the parent isonicotinamide. The N-butyl group, being non-polar, will likely decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents. The chloro group can also affect solubility through its influence on the molecule's polarity and crystal lattice energy.

Table 2: Solubility of Isonicotinamide in Various Solvents at 37 °C

| Solvent | Solubility (g/L) |

| Water | 191.7 |

This data is for the parent compound, isonicotinamide, and provides a baseline for understanding the solubility of its derivatives.

Table 3: Thermodynamic Models for Correlating Solubility Data

| Model | Description |

| Van't Hoff Equation | Relates the change in the equilibrium constant (and thus solubility) to the change in temperature and the enthalpy of solution. |

| Modified Apelblat Equation | An empirical model that provides a good correlation between solubility and temperature. |

| λh (Buchowski) Equation | A thermodynamic model used to describe the solubility of solids in liquids. |

| NRTL and UNIQUAC Models | Local composition models that can be used to correlate solubility data in binary solvent systems. |

These models are commonly used to analyze the solubility data of isonicotinamide and its derivatives.

Future Research Directions and Unexplored Avenues for N Butyl 2 Chloroisonicotinamide

Development of Novel Synthetic Routes and Green Chemistry Approaches

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing N-butyl-2-chloroisonicotinamide. While current methods exist, the principles of green chemistry—such as waste reduction, use of renewable feedstocks, and energy efficiency—are driving innovation. Potential research directions include the exploration of catalytic systems that can facilitate the amidation reaction under milder conditions, thereby reducing energy consumption. Additionally, investigating the use of greener solvents or even solvent-free reaction conditions could significantly decrease the environmental impact of its production. The development of one-pot syntheses from readily available starting materials is another area ripe for exploration, which could streamline the manufacturing process and reduce purification steps.

In-depth Mechanistic Elucidation of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for process optimization and the discovery of new derivatives. Future studies should employ advanced spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, to monitor reaction progress in real-time. This can provide valuable insights into reaction kinetics, intermediates, and potential side products. Isotopic labeling studies could also be employed to trace the pathways of atoms throughout the reaction, offering definitive evidence for proposed mechanisms. Understanding these fundamental chemical processes will enable chemists to fine-tune reaction conditions to improve yield and purity.

Advanced Computational Studies for Structure-Property Relationships and Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and activities of molecules like this compound. Future research should leverage quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure and reactivity of the molecule. This can help in understanding its chemical behavior and in designing new derivatives with enhanced properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate molecular descriptors with biological activity and physical properties. These predictive models can accelerate the discovery of new applications by allowing for the virtual screening of large libraries of related compounds, prioritizing the most promising candidates for synthesis and testing.

Discovery of New Agrochemical and Plant Science Applications

While this compound is known for its fungicidal properties, its full potential in agriculture and plant science remains to be explored. Future research should investigate its efficacy against a broader range of plant pathogens, including bacteria, viruses, and oomycetes. Its potential as a plant growth regulator or an elicitor of plant defense responses is another exciting avenue. High-throughput screening assays can be employed to rapidly assess its activity in various plant systems. Furthermore, understanding its mode of action in plants at a molecular level could lead to the development of more effective and targeted crop protection strategies.

Exploration of Additional Biological Target Interactions as Research Probes

The specific biological targets of this compound are not yet fully understood. Future research should aim to identify the precise proteins or enzymes with which it interacts to exert its biological effects. Techniques such as affinity chromatography, chemical proteomics, and photoaffinity labeling can be used to isolate and identify its binding partners. Once identified, these interactions can be characterized using biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). A deeper understanding of its molecular targets will not only elucidate its mechanism of action but also enable its use as a chemical probe to study fundamental biological processes.

Integration of Multi-Omics Approaches in Biological System Studies